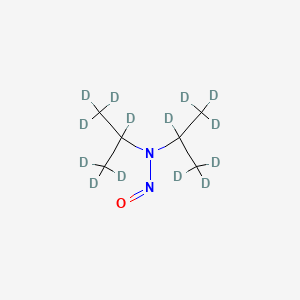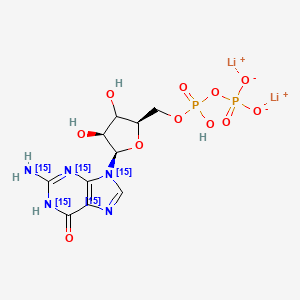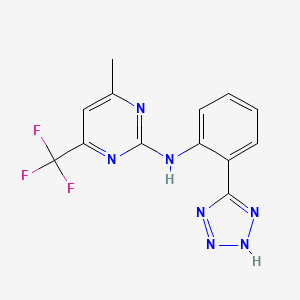
TAS2R14 agonist-2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
TAS2R14 agonist-2, also known as Compound 28.1, is a potent and selective activator of the bitter taste receptor TAS2R14. This receptor is part of the G protein-coupled receptor family and is known for its ability to detect a wide range of bitter compounds. TAS2R14 is expressed not only in taste bud cells but also in various extraoral tissues, including the lungs, smooth muscle cells, heart, and brain .
准备方法
The synthesis of TAS2R14 agonist-2 typically begins with flufenamic acid, a non-steroidal anti-inflammatory drug known to activate TAS2R14 at sub-micromolar concentrations. The structure-based modeling approach is used to design new agonists, followed by chemical synthesis and in vitro profiling to improve potency . The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail.
化学反应分析
TAS2R14 agonist-2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
TAS2R14 agonist-2 has several scientific research applications:
Chemistry: It is used to study the structure-activity relationships of bitter taste receptors and to design new agonists with improved potency.
Industry: It is used in the development of bitter taste masking agents for pediatric drugs and other products.
作用机制
TAS2R14 agonist-2 activates the TAS2R14 receptor by binding to its ligand-binding pockets. This activation leads to the coupling of the receptor with G proteins, such as gustducin and Gi2, which then trigger downstream signaling pathways. The activation of TAS2R14 by this compound has been linked to the relaxation of airway smooth muscle and the modulation of innate immune responses .
相似化合物的比较
TAS2R14 agonist-2 is unique in its high potency and selectivity for the TAS2R14 receptor. Similar compounds include:
Flufenamic acid: A non-steroidal anti-inflammatory drug that also activates TAS2R14 but with lower potency.
Aristolochic acid: Another TAS2R14 agonist with different binding properties.
These compounds share the ability to activate TAS2R14 but differ in their potency, selectivity, and specific physiological effects.
属性
分子式 |
C13H10F3N7 |
|---|---|
分子量 |
321.26 g/mol |
IUPAC 名称 |
4-methyl-N-[2-(2H-tetrazol-5-yl)phenyl]-6-(trifluoromethyl)pyrimidin-2-amine |
InChI |
InChI=1S/C13H10F3N7/c1-7-6-10(13(14,15)16)19-12(17-7)18-9-5-3-2-4-8(9)11-20-22-23-21-11/h2-6H,1H3,(H,17,18,19)(H,20,21,22,23) |
InChI 键 |
XXKGCSWBGJTTJM-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NC(=N1)NC2=CC=CC=C2C3=NNN=N3)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(1S,2E)-cyclooct-2-en-1-yl] N-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B12387065.png)
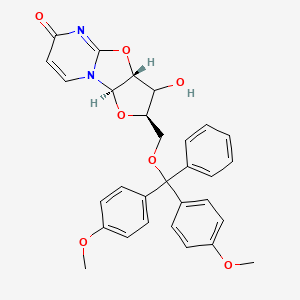
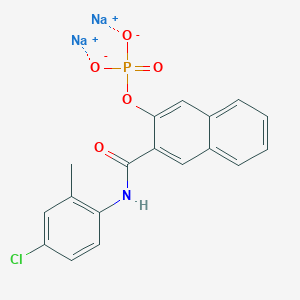


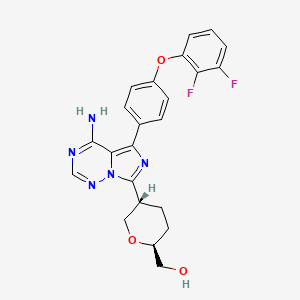
![[(2R,4S,5R)-3,4-dibenzoyloxy-4-methyl-5-(6-methyl-3,5-dioxo-1,2,4-triazin-2-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12387105.png)
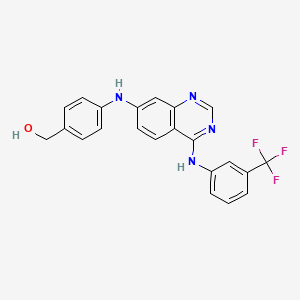
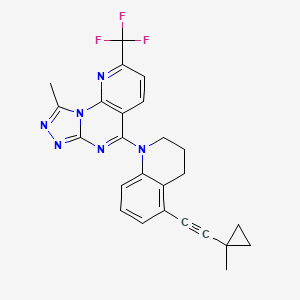
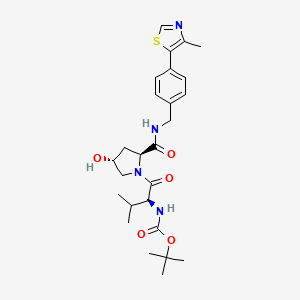
![5-nitro-N-[5-[(5-nitrofuran-2-carbonyl)amino]pentyl]furan-2-carboxamide](/img/structure/B12387142.png)
![(1R,2S,3R,5R,6S,8R,10S,16R,17R)-2,6-dimethyl-8-oxido-20-oxo-8-azoniahexacyclo[11.5.1.11,5.02,10.03,8.016,19]icos-13(19)-ene-17-carboxylic acid](/img/structure/B12387143.png)
